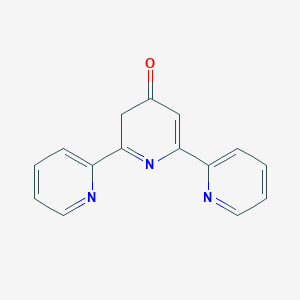
2,6-Bis(pyridin-2-yl)-4-pyridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(pyridin-2-yl)-4-pyridone is a heterocyclic compound that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its unique structure, which includes two pyridine rings and a pyridone moiety. The presence of these functional groups makes it a versatile ligand in the formation of metal complexes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(pyridin-2-yl)-4-pyridone typically involves the reaction of 2,6-diacetylpyridine with various amines under reflux conditions. For instance, treatment of α,α′-dibromo-2,6-diacetylpyridine with 2 equivalents of 2-aminopyrimidine or 2-aminoquinoline in refluxing acetonitrile yields the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: 2,6-Bis(pyridin-2-yl)-4-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.
科学的研究の応用
2,6-Bis(pyridin-2-yl)-4-pyridone has a wide range of applications in scientific research:
Medicine: Research is ongoing into the use of these complexes in medicinal chemistry, particularly for their potential as therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and magnetic properties.
作用機序
The mechanism by which 2,6-Bis(pyridin-2-yl)-4-pyridone exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved. For example, iron(II) complexes of the compound exhibit spin-crossover behavior, which is of interest in the study of electronic and magnetic properties .
類似化合物との比較
- 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine
- 2,6-Bis(1H-imidazol-2-yl)pyridine
- 2,6-Bis(benzimidazol-2-yl)pyridine
Comparison: 2,6-Bis(pyridin-2-yl)-4-pyridone is unique due to its pyridone moiety, which imparts different electronic properties compared to its analogs. This uniqueness makes it particularly valuable in the formation of metal complexes with distinct electronic and magnetic behaviors .
特性
分子式 |
C15H11N3O |
|---|---|
分子量 |
249.27 g/mol |
IUPAC名 |
2,6-dipyridin-2-yl-3H-pyridin-4-one |
InChI |
InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-9H,10H2 |
InChIキー |
CGUPLVQBSFAWNS-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C=C(N=C1C2=CC=CC=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


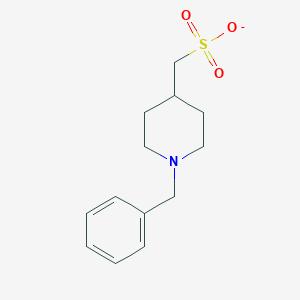
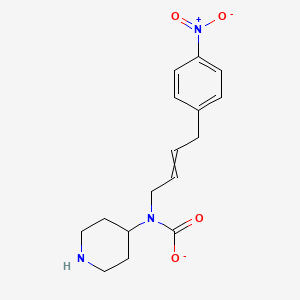
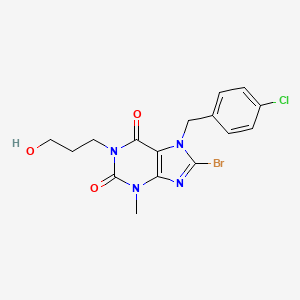

![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(tritylamino)pentanoic acid](/img/structure/B14798423.png)
![(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid](/img/structure/B14798429.png)
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14798439.png)
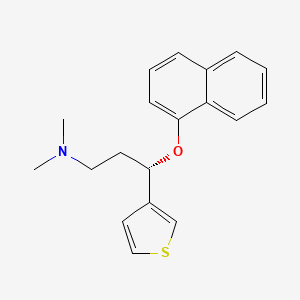
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide](/img/structure/B14798444.png)
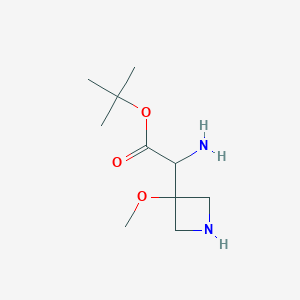
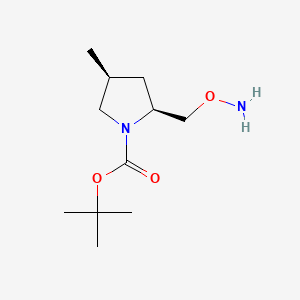
![10-[4-(dimethylamino)-5,6-dihydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B14798453.png)
![2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B14798460.png)

